![molecular formula C32H23O2P B12905444 8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol CAS No. 181130-03-0](/img/structure/B12905444.png)
8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide is an organophosphorus compound known for its unique structural properties and versatile applications in various fields of science and industry. This compound features a binaphthyl backbone with a hydroxyl group and a diphenylphosphine oxide moiety, making it a valuable ligand in coordination chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide typically involves the following steps:
Starting Materials: The synthesis begins with ®-(+)-1,1’-bi-2-naphthol and diphenylphosphine oxide.
Reaction Conditions: The reaction is carried out in a dry, nitrogen-flushed environment to prevent moisture interference. The reagents are dissolved in dichloromethane and cooled to 0°C.
Catalysts and Reagents: Trifluoromethanesulfonic anhydride and pyridine are added to the mixture, followed by the addition of diphenylphosphine oxide, palladium acetate, and 1,4-bis(diphenylphosphino)butane (dppb) as catalysts.
Reaction Time: The mixture is heated to 100°C and stirred for 12 hours.
Purification: The product is purified using silica gel column chromatography with ethyl acetate as the eluant.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAH) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted phosphine oxides and phosphines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide has numerous applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, facilitating the formation of metal complexes used in catalysis.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components
Wirkmechanismus
The mechanism of action of (8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, rhodium, and ruthenium, which are essential for the catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-Diphenylphosphino-2’-methoxy-1,1’-binaphthyl
- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
Uniqueness
(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide is unique due to its hydroxyl group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature allows for more versatile applications in both homogeneous and heterogeneous catalysis .
Eigenschaften
CAS-Nummer |
181130-03-0 |
|---|---|
Molekularformel |
C32H23O2P |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
8-(8-diphenylphosphorylnaphthalen-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C32H23O2P/c33-29-21-9-13-23-11-7-19-27(31(23)29)28-20-8-12-24-14-10-22-30(32(24)28)35(34,25-15-3-1-4-16-25)26-17-5-2-6-18-26/h1-22,33H |
InChI-Schlüssel |
LFECSAGJDLWJMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)C5=CC=CC6=C5C(=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



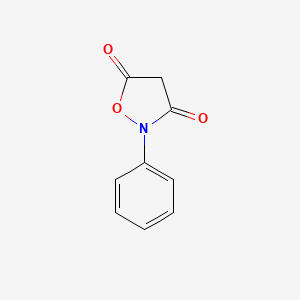

![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
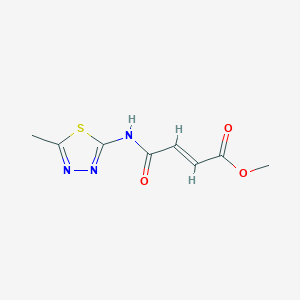
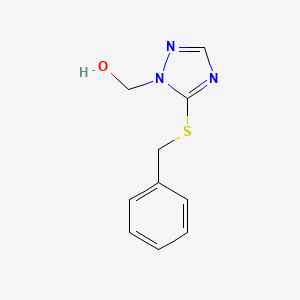
![2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12905392.png)
![Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate](/img/structure/B12905395.png)
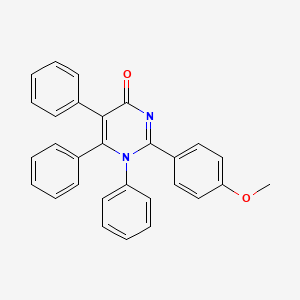
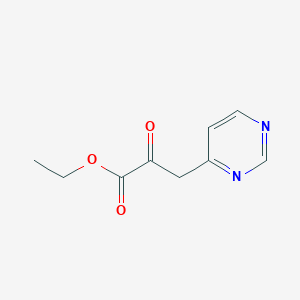
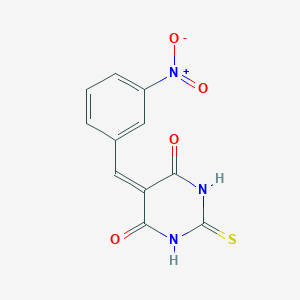
![2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol](/img/structure/B12905411.png)
![Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate](/img/structure/B12905413.png)
